molecular formula C10H13NO B3275757 (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol CAS No. 62928-94-3

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Cat. No. B3275757
CAS RN: 62928-94-3
M. Wt: 163.22 g/mol
InChI Key: ZSKDXMLMMQFHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol , also known by its IUPAC name 1,2,3,4-tetrahydro-3-isoquinolinylmethanol , is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol . The compound is a solid and is typically stored in a dark place, sealed, and kept dry .


Physical And Chemical Properties Analysis

  • Safety Information : Classified as a Warning substance. Precautions include avoiding skin and eye contact. Refer to the provided MSDS for detailed safety instructions.

Scientific Research Applications

1. Synthesis of Calycotomine Enantiomers

(Schönstein, Forró, & Fülöp, 2013) explored the synthesis of both enantiomers of calycotomine, utilizing (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol as an intermediate. This process involved the asymmetric O-acylation of N-Boc-protected this compound, exhibiting high enantioselectivity.

2. Optically Active Isoquinoline Derivatives

In the study by (Gzella et al., 2002), optically active derivatives of tetrahydroisoquinoline, specifically 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline, were examined. Their absolute configurations were confirmed, which is crucial for understanding the stereoselective properties of these compounds.

3. Intermediate for Organic Synthesis

A novel process for synthesizing 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, using this compound as an intermediate, was developed by (Ta, 2013). This highlights the role of this compound as a valuable intermediate in organic synthesis.

4. Isolation from Calycotome Villosa

(El Antri et al., 2004) isolated two tetrahydroisoquinoline alkaloids from Calycotome Villosa, including a variant of this compound. This demonstrates its natural occurrence and potential for extraction from plant sources.

5. Chromatographic Analysis of Isoquinolines

The work of (Inoue, Matsubara, & Tsuruta, 2008) involved developing a high-performance liquid chromatographic method for analyzing tetrahydroisoquinolines. This research aids in the analytical chemistry of compounds like this compound.

6. Lipophilicity Study

A study on the lipophilicity of amide derivatives of α-(1,2,3,4-tetrahydroisoquinolin-2-yl)-γ-hydroxybutyric acid by (Więckowski et al., 2007) provides insight into the physicochemical properties of related tetrahydroisoquinoline compounds.

7. Impact on Lipid Dynamics

Research by (Nguyen et al., 2019) explored the effects of methanol on lipid dynamics. While not directly studying this compound, this research provides context for understanding the behavior of methanol derivatives in biological systems.

8. Anticancer Agents Synthesis

(Redda, Gangapuram, & Ardley, 2010) synthesized analogs of tetrahydroisoquinoline, noting its presence in biologically active molecules and potential as anticancer agents.

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKDXMLMMQFHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Reactant of Route 2
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Reactant of Route 3
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Reactant of Route 4
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Reactant of Route 5
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.